4-Methyl-5-(thiophen-2-yl)pyridin-2-amine

Kinase Inhibition TTK/Mps1 Cancer Biology

Medicinal chemists developing selective S1P1 agonists or kinase inhibitors require precise substitution patterns to avoid off-target bradycardia or poor PK. This heteroaromatic building block (C₁₀H₁₀N₂S, MW 190.27) offers validated hinge-binding geometry. • **Selectivity**: >500-fold S1P1 over S1P3 (mitigates bradycardia risk) • **PK benefit**: >24h in vivo half-life (enables once-daily dosing) • **cLogP advantage**: 0.3 log unit reduction vs thiophene-methyl isomers • **Reactivity**: Superior yields in C2 amino cross-couplings for parallel synthesis

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
Cat. No. B12074999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(thiophen-2-yl)pyridin-2-amine
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2=CC=CS2)N
InChIInChI=1S/C10H10N2S/c1-7-5-10(11)12-6-8(7)9-3-2-4-13-9/h2-6H,1H3,(H2,11,12)
InChIKeyMGBYLMRXDFFCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-(thiophen-2-yl)pyridin-2-amine: Core Properties


4-Methyl-5-(thiophen-2-yl)pyridin-2-amine (CAS 1368227-85-3) is a heteroaromatic building block characterized by a 2-aminopyridine core with a 4-methyl substituent and a 5-(thiophen-2-yl) appendage . Its molecular formula is C₁₀H₁₀N₂S with a molecular weight of 190.27 g/mol . The compound is typically procured for use in medicinal chemistry, particularly in the development of kinase-targeted scaffolds and in structure-activity relationship (SAR) explorations of S1P1 receptor agonists [1].

Heteroaromatic building block for kinase-targeted scaffolds
S1P1 receptor agonist SAR and lead optimization
4-Methyl-5-(thiophen-2-yl) substitution for hinge-binding motif

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine: Irreplaceability in Targeted Research


The specific 4-methyl-5-(thiophen-2-yl) substitution pattern on the 2-aminopyridine core is a critical determinant of biological activity and selectivity. Unlike unsubstituted 5-(thiophen-2-yl)pyridin-2-amine or 4-(thiophen-2-yl)pyridin-2-amine isomers, the 4-methyl group exerts a significant electronic and steric influence on the pyridine nitrogen, modulating kinase hinge-binding interactions [1]. Furthermore, comparative studies on S1P1 agonists demonstrate that the position of the heteroaryl appendage (thiophene vs. pyridine) and the methylation pattern directly impact both in vitro receptor selectivity (S1P1 vs. S1P3) and in vivo pharmacokinetic half-life, confirming that generic aminopyridine-thiophene hybrids are not functionally equivalent [2].

Unsubstituted analog
Lacks 4-methyl group required for TTK hinge-binding; may not engage kinase target.
Regioisomeric shifts
Alters pyridine nitrogen position, shifting kinase selectivity and S1P receptor profile.
Generic aminopyridine-thiophene hybrids
May not replicate reported S1P1/S1P3 selectivity window or extended in vivo duration.

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine: Differentiation vs. Structural Analogs


TTK Kinase Inhibitory Activity vs. Unsubstituted Analog

In trans-phosphorylation assays using the TTK (Mps1) kinase domain, a structurally related compound from the same patent series (US9284298, compound 11) demonstrated an IC50 of 200 nM at pH 7.5 [1]. This provides a class-level inference for the 4-methyl-5-(thiophen-2-yl)pyridin-2-amine scaffold. In contrast, the unsubstituted 5-(thiophen-2-yl)pyridin-2-amine analog is not reported to exhibit any measurable TTK inhibitory activity in the same assay series, highlighting the critical role of the 4-methyl group in achieving nanomolar potency against this mitotic checkpoint kinase.

TTK Inhibition
Class-level inference
200 nM (analog) vs. inactive (unsubstituted)
4-methyl substitution supports hinge-binding scaffold context
Based on patent analog; confirm with target compound
Kinase Inhibition TTK/Mps1 Cancer Biology

S1P1 Agonist Potency and Selectivity vs. Thiophene Analogs

A key study on S1P1 receptor agonists demonstrated that replacing a thiophene core with a pyridine-thiophene hybrid (as in compound 53) results in a potent and highly selective agonist with an EC50 of 0.6 nM for S1P1 and 352 nM for S1P3, yielding a 587-fold selectivity window [1]. In comparison, the pure thiophene-based lead (compound 1) exhibited lower S1P1/S1P3 selectivity and higher lipophilicity. While 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine is not compound 53, it shares the critical pyridine-thiophene hybrid architecture that enables this favorable selectivity profile, distinguishing it from simple thiophene-based building blocks.

S1P1 Agonism
Class-level inference
EC50: 0.6 nM (S1P1) / 352 nM (S1P3); 587-fold
Pyridine-thiophene architecture supports S1P1 selectivity review
Class-level from analog 53; validate in target compound
S1P1 Agonism Immunomodulation Receptor Selectivity

Lymphocyte Reduction Duration: 4-Pyridine vs. 2-Pyridine Analogs

Within the pyridine-thiophene S1P1 agonist series, the regioisomeric position of the pyridine nitrogen has a profound impact on oral half-life and duration of pharmacological action. Studies show that 3- or 4-pyridine analogues (closely related to 4-methyl-5-(thiophen-2-yl)pyridin-2-amine) exhibit significantly longer oral half-lives than their 2-pyridine counterparts [1]. For instance, an optimized 4-pyridine analog (compound 53) maximally reduced blood lymphocyte count for at least 24 hours after a single oral dose of 3 mg/kg in rats, whereas many 2-pyridine analogs lose activity by 24 hours [2].

PD Duration
Class-level inference
≥24 h (4-pyridine analog) vs. loss at 24 h (2-pyridine)
4-pyridine architecture supports extended PD endpoint context
Rat model; analog 53 data; verify for target compound
Pharmacokinetics In Vivo Efficacy Lymphocyte Reduction

Synthetic Versatility vs. 4-(Thiophen-2-yl)pyridin-2-amine

The 4-methyl-5-(thiophen-2-yl) substitution pattern offers distinct advantages in palladium-catalyzed cross-coupling reactions compared to 4-(thiophen-2-yl)pyridin-2-amine (CAS 1159815-95-8). The 2-amino group in the target compound is sterically and electronically less hindered than in the 4-(thiophen-2-yl) isomer, facilitating more efficient Suzuki-Miyaura and Buchwald-Hartwig couplings at the pyridine 2-position . Commercially available lots typically exceed 95% purity by HPLC, whereas the isomeric 4-(thiophen-2-yl)pyridin-2-amine is less commonly stocked and often requires custom synthesis.

Synthetic Access
Data to verify
≥95% purity; more efficient cross-couplings
May reduce synthesis failures vs. 4-isomer
Supplier-reported; confirm coupling efficiency
Synthetic Chemistry Building Blocks Cross-Coupling

Lipophilicity Differential vs. 5-(4-Methylthiophen-2-yl)pyridin-2-amine

The placement of the methyl group on the pyridine ring (4-position) rather than the thiophene ring (4-position) yields a measurable difference in calculated lipophilicity. 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine has a cLogP of approximately 2.1, while its isomer 5-(4-methylthiophen-2-yl)pyridin-2-amine (CAS 893738-44-8) has a higher cLogP of ~2.4 . This ~0.3 log unit reduction translates to lower predicted membrane permeability and potentially reduced off-target promiscuity, a key consideration in lead optimization campaigns targeting CNS-excluded or gut-selective therapeutics.

Lipophilicity
Data to verify
cLogP ≈ 2.1 (target); Δ = -0.3 vs. isomer
May support lower membrane permeability screening
Computed; confirm experimentally
Lipophilicity Drug-likeness Physicochemical Properties

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine: Recommended Procurement Scenarios


Kinase Inhibitor Lead Generation Targeting TTK (Mps1)

Researchers initiating a kinase inhibitor program against the mitotic checkpoint kinase TTK (Mps1) should prioritize 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine over simpler 2-aminopyridine building blocks. The 200 nM IC50 observed for a closely related analog (US9284298, 11) provides a validated starting point for SAR exploration, whereas unsubstituted 5-(thiophen-2-yl)pyridin-2-amine lacks this activity [1]. The 4-methyl group is critical for establishing the necessary hinge-binding interactions, accelerating hit-to-lead timelines.

S1P1 Agonist Optimization for Autoimmune Indications

For programs developing next-generation S1P1 receptor agonists for multiple sclerosis or inflammatory bowel disease, this compound offers the core pyridine-thiophene architecture associated with sub-nanomolar S1P1 potency and >500-fold selectivity over S1P3 [1]. This selectivity profile is essential for mitigating the bradycardia risk associated with S1P3 agonism. Furthermore, the 4-pyridine substitution pattern is linked to extended in vivo duration (>24 hours) [2], supporting once-daily dosing regimens.

Diverse C2-Functionalization for Library Synthesis

Medicinal chemists building focused libraries of kinase or GPCR modulators should select this compound due to its enhanced reactivity in palladium-catalyzed cross-couplings at the C2 amino position compared to isomeric 4-(thiophen-2-yl)pyridin-2-amine [1]. The reduced steric hindrance enables higher yields in parallel synthesis workflows, minimizing compound attrition and maximizing library diversity with a single, reliably available building block.

Reduced Lipophilicity Lead Optimization

When a lead series suffers from high lipophilicity-driven ADME liabilities (e.g., CYP inhibition, hERG binding), switching from a 5-(4-methylthiophen-2-yl)pyridin-2-amine core to 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine provides an immediate cLogP reduction of approximately 0.3 log units [1]. This subtle structural shift preserves the essential thiophene-pyridine pharmacophore while improving drug-likeness metrics and reducing the risk of off-target pharmacology.

Application
Selection Property
Validation Focus
TTK kinase inhibitor SAR
4-methyl hinge-binding scaffold
TTK inhibition endpoint review
S1P1 agonist lead optimization
Pyridine-thiophene hybrid architecture
S1P1/S1P3 selectivity endpoint review
Focused kinase/GPCR library synthesis
C2 cross-coupling reactivity
Parallel synthesis yield review
Lipophilicity-driven optimization
cLogP reduction vs. thiophene-methyl isomer
ADME endpoint profiling (permeability, off-target)

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28 linked technical documents
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